6-chloro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4H-chromen-4-one derivatives, which undergo chlorination, followed by nucleophilic substitution reactions to introduce the 4-fluorobenzyl and furan-2-ylmethyl groups. The final step usually involves the formation of the carboxamide group under specific reaction conditions such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chloro and fluorobenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce hydroxylated chromene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent due to its diverse biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4H-chromen-4-one: A simpler chromene derivative with similar structural features.
N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the furan-2-ylmethyl group but shares other structural elements.
N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the 4-fluorobenzyl group but shares other structural elements.
Uniqueness
The uniqueness of 6-chloro-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-4-oxo-4H-chromene-2-carboxamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C22H15ClFNO4 |
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Molecular Weight |
411.8 g/mol |
IUPAC Name |
6-chloro-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H15ClFNO4/c23-15-5-8-20-18(10-15)19(26)11-21(29-20)22(27)25(13-17-2-1-9-28-17)12-14-3-6-16(24)7-4-14/h1-11H,12-13H2 |
InChI Key |
MVSHLVXVZUIMGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
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